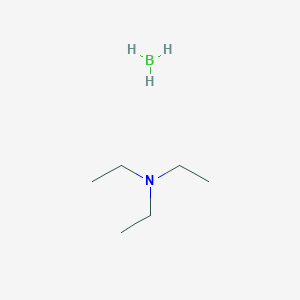

borane;N,N-diethylethanamine

Description

Borane;N,N-diethylethanamine (CAS 1722-26-5), commonly referred to as triethylamine borane or borane-triethylamine complex, is a coordination compound formed by the interaction of borane (BH₃) with triethylamine (N,N-diethylethanamine). Its molecular formula is C₆H₁₅N·BH₃, with a molecular weight of 115.02 g/mol . Structurally, the boron atom in BH₃ coordinates with the lone pair of electrons on the nitrogen atom of triethylamine, forming a stable adduct. This compound is widely utilized in organic synthesis as a reducing agent, catalyst, or precursor for organoboron chemistry . For instance, it has been employed in the synthesis of cytotoxic agents targeting cancer cell lines and in modifying polymers for antimicrobial applications .

Properties

IUPAC Name |

borane;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BH3/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKNBGWKECQREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CCN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Key Applications

1. Reductive Reactions

- Reduction of Ketones and Aldehydes : Borane-triethylamine is extensively used for the reduction of ketones and aldehydes to their corresponding alcohols. The reaction typically yields high purity products with minimal side reactions.

- Reduction of Carboxylic Acids and Esters : The compound can reduce carboxylic acids to primary alcohols and esters to alcohols under mild conditions, demonstrating its broad functional group tolerance.

2. Borylation Reactions

- The complex is employed in the borylation of aryl halides and alkenes, facilitating the introduction of boron into organic molecules. This process is crucial for synthesizing organoboron compounds that are valuable in various applications including pharmaceuticals and materials science.

3. Diastereoselective Reductions

- Borane-triethylamine has been utilized for diastereoselective reductions of prochiral enone intermediates. This application is significant in asymmetric synthesis where control over stereochemistry is essential .

Case Study 1: Reduction of Prochiral Enones

A study demonstrated the effectiveness of borane-triethylamine in achieving high diastereoselectivity during the reduction of prochiral enones. The results indicated that using this reagent resulted in a significant preference for one diastereomer over another, showcasing its utility in asymmetric synthesis .

Case Study 2: Borylation Reactions

Research focused on the borylation of aryl halides using borane-triethylamine revealed that the reaction proceeds smoothly under mild conditions, providing good yields of aryl boronates. These compounds serve as important intermediates in the synthesis of pharmaceuticals .

Case Study 3: Hydroboration-Oxidation

The hydroboration-oxidation sequence utilizing borane-triethylamine was investigated for its efficiency in converting alkenes into alcohols. The study highlighted that this method not only provided high yields but also maintained regioselectivity, making it a preferred choice for synthetic chemists .

Chemical Reactions Analysis

Hydroboration-Oxidation Reactions

Borane complexes like N,N-diethylethanamine borane facilitate hydroboration-oxidation, a key reaction for converting alkenes to alcohols with anti-Markovnikov selectivity. The mechanism involves:

-

BH₃ addition : The boron center in the complex reacts with alkenes, forming organoboranes.

-

Oxidation : Subsequent oxidation with basic hydrogen peroxide converts the boron-alkene intermediate to an alcohol.

Conditions : Typically conducted at low temperatures (0–25°C) in inert solvents like THF .

Example : Hydroboration of 1-decene to form the corresponding alcohol.

Reduction Reactions

The compound acts as a versatile reducing agent for carbonyl compounds:

-

Aldehydes/ketones : Reduced to primary/secondary alcohols under mild conditions (e.g., THF at room temperature).

-

Nitriles/amides : Converted to amines or alcohols via controlled reduction pathways .

Mechanism : The boron center transfers hydride groups to electrophilic carbonyl carbons, followed by protonation and oxidation.

Substitution Reactions

N,N-diethylethanamine borane undergoes substitution with nucleophiles (e.g., alcohols, amines) to form new borane derivatives:

-

Reaction : Boron’s electrophilic nature enables displacement of the amine ligand.

-

Applications : Synthesis of borane complexes with tailored stability/reactivity profiles .

Conditions : Mild conditions (e.g., room temperature) to avoid decomposition.

Reactivity and Stability Comparison

| Property | N,N-Diethylethanamine Borane | Borane-THF Complex | Aniline-Borane |

|---|---|---|---|

| Stability | High (steric hindrance) | Moderate | Low |

| Hydroboration Rate | Slow | Fast | Moderate |

| Typical Use | Selective reductions | General reductions | High reactivity |

Key Insight : The ethyl groups in N,N-diethylethanamine borane provide steric shielding, enhancing stability compared to less hindered borane complexes .

Comparison with Similar Compounds

Comparison with Similar Borane-Amine Compounds

Borane-amine adducts are a class of compounds where borane coordinates with nitrogen-containing bases. Below is a detailed comparison of borane;N,N-diethylethanamine with analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : Bulkier amines (e.g., triethylamine) enhance stability by shielding the boron center, whereas smaller amines (e.g., ammonia) result in higher reactivity but lower thermal stability .

- Solubility : Triethylamine borane is soluble in organic solvents like toluene and THF, whereas ammonia borane is water-soluble .

Research Findings :

- Triethylamine Borane : Demonstrated superior efficacy in synthesizing cytotoxic agents, with compound 6c (a derivative) showing IC₅₀ values of 1.93 µM against HeLa cells, outperforming reference drugs .

- Hydrazine Borane: Limited practical use due to hazardous decomposition products, despite high theoretical hydrogen content (∼15 wt%) .

- Ammonia Borane : While promising for hydrogen storage, its irreversible dehydrogenation and byproduct formation hinder commercialization .

Preparation Methods

Procedure:

-

Cooling and Inert Atmosphere : A flame-dried flask equipped with a magnetic stirrer is cooled to 0°C under nitrogen or argon.

-

Mixing Reagents : Borane-THF (1.0 M in THF, 1.0 equiv) is added dropwise to triethylamine (1.1 equiv) via syringe.

-

Stirring and Isolation : The mixture is stirred for 12 hours at 0°C, during which the product precipitates as a white solid. Filtration under inert atmosphere yields the pure complex.

Key Data :

-

Yield : 85–92%

-

Purity : ≥98% (by ¹¹B NMR)

-

Solvent : Neat or THF

-

Temperature : 0°C to room temperature

This method is favored for its simplicity and scalability, though it requires strict moisture exclusion to prevent borane decomposition.

In Situ Generation of Borane Using Sodium Borohydride

Borane can be generated in situ via the reaction of sodium borohydride (NaBH₄) with a protic acid, followed by immediate complexation with triethylamine. This approach avoids handling gaseous diborane (B₂H₆) directly.

Procedure:

-

Acid-Borohydride Reaction : NaBH₄ (1.0 equiv) is suspended in tetrahydrofuran (THF) at 0°C. A stoichiometric amount of sulfuric acid (H₂SO₄, 0.5 equiv) is added dropwise, releasing borane gas.

-

Amine Complexation : The generated borane is bubbled through a solution of triethylamine in THF, forming the adduct.

-

Workup : The solvent is removed under reduced pressure, and the residue is recrystallized from hexane.

Key Data :

-

Yield : 70–80%

-

Side Products : Hydrogen gas (requires ventilation)

This method is cost-effective but requires careful control of acid addition to minimize side reactions.

Gas-Phase Synthesis via Diborane Purification

High-purity borane-N,N-diethylethanamine can be synthesized by reacting purified diborane gas (B₂H₆) with triethylamine. This method, detailed in patent literature, ensures minimal solvent contamination.

Procedure:

-

Diborane Generation : B₂H₆ is produced by reacting NaBH₄ with BF₃ in diglyme at 50°C.

-

Gas Purification : The crude diborane is passed through a low-temperature cooling tower (-30°C) to remove BF₃ impurities, followed by acid gas absorption (using KOH) and drying (molecular sieves).

-

Complexation : Purified B₂H₆ is introduced into a triethylamine/THF solution at -20°C, yielding the adduct as a crystalline solid.

Key Data :

-

Purity : ≥99% (by gas chromatography)

-

Scale : Industrial (batch sizes up to 100 kg)

-

Safety Notes : Diborane is pyrophoric; strict explosion-proof equipment is required

This method is preferred for large-scale production but demands specialized infrastructure.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 85–92% | 70–80% | 90–95% |

| Purity | ≥98% | 90–95% | ≥99% |

| Scalability | Lab-scale | Pilot-scale | Industrial |

| Safety | Moderate | Moderate | High-risk |

| Cost | High (BH₃·THF) | Low (NaBH₄/H₂SO₄) | Moderate |

Mechanistic Insights

The formation of BH₃·N(Et)₃ follows a Lewis acid-base mechanism:

-

Borane Generation :

-

Complexation :

Kinetic studies reveal that the reaction is diffusion-controlled at low temperatures, with activation energies ≤10 kJ/mol. Side reactions, such as borane dimerization (2 BH₃ → B₂H₆), are suppressed by excess triethylamine .

Q & A

Q. Methodological Steps :

Prepare binary mixtures in anhydrous conditions.

Measure RI using an Abbe refractometer.

Apply Lorentz-Lorenz equation:

where is volume fraction and is refractive index .

What methodological considerations are critical when analyzing the corrosion inhibition efficiency of borane-amine complexes using gravimetric versus electrochemical techniques?

Advanced Research Focus

Discrepancies arise between gravimetric (weight loss) and electrochemical (polarization) methods due to:

- Surface Adsorption Kinetics : Gravimetric methods show higher inhibition efficiencies (e.g., 96% for N,N-diethylethanamine at 288 hours) by measuring bulk material loss, while polarization curves may underreport efficiency due to localized corrosion .

- Synergistic Effects : Combining N,N-diethylethanamine with 2-aminoethanol shifts corrosion potential (+0.15 V), indicating cathodic inhibition dominance. Gravimetric data better reflect long-term stability .

Q. Best Practices :

- Cross-validate with surface analysis (e.g., SEM/EDS) to resolve contradictions.

- Use Tafel extrapolation for corrosion current density () in electrochemical tests .

In enantioselective reductions, how does the choice of borane-amine complex influence reaction kinetics and enantiomeric excess, and how can these parameters be optimized?

Advanced Research Focus

Borane-N,N-diethylethanamine acts as a borane donor in asymmetric reductions. Key factors include:

- Catalyst Synergy : Corey-Bakshi-Shibata (CBS) catalysts enhance enantiomeric excess (e.g., >90% ee in formoterol intermediates) by stabilizing transition states .

- Reactivity vs. Stability : Longer alkyl chains in amine ligands slow borane release, improving control but requiring higher temperatures (e.g., 40–60°C) .

Q. Optimization Strategies :

- Screen solvents (toluene > THF) to balance borane stability and reaction rate.

- Use stoichiometric ratios of 1:1 (amine:borane) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.